molecular formula C14H12I2 B165568 2,2'-Diiodo-6,6'-dimethylbiphenyl CAS No. 134453-96-6

2,2'-Diiodo-6,6'-dimethylbiphenyl

Cat. No. B165568
M. Wt: 434.05 g/mol
InChI Key: UKZXGBNQRZGWQM-UHFFFAOYSA-N
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Description

2,2’-Diiodo-6,6’-dimethylbiphenyl is a chemical compound with the molecular formula C14H12I2 . It has an average mass of 434.054 Da and a monoisotopic mass of 433.902832 Da . It is used as a reagent and building block in the synthesis of other compounds .


Synthesis Analysis

The synthesis of 2,2’-Diiodo-6,6’-dimethylbiphenyl involves the use of optically active tetra-ortho-substituted biphenyl chiral dopants for nematic liquid crystals . It has been shown that biphenyl chiral dopants bearing only mesogenic residues on their 2,2’-positions and without any substituents on their 4,4’-positions gave rise to very high twisting powers in nematic liquid crystals .


Molecular Structure Analysis

The molecular structure of 2,2’-Diiodo-6,6’-dimethylbiphenyl consists of two phenyl rings connected by a carbon-carbon single bond, with iodine and methyl groups attached to the 2,2’ and 6,6’ positions respectively .

Scientific Research Applications

Optical Resolution and Chirality

  • Optical Resolution & Configuration : 2,2′-Dihydroxy-6,6′-dimethylbiphenyl, a related compound, has been resolved into optically pure forms, with the dextrorotatory form having R-configuration. This illustrates the compound's application in understanding chirality and optical resolution in chemistry (Kanoh et al., 1987).

Catalysis and Chemical Reactions

  • Efficiency in Catalysis : 2,2′-Diamino-6,6′-dimethylbiphenyl has shown efficiency as a ligand in palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions, demonstrating its utility in facilitating various chemical reactions (Lu et al., 2010).
  • Application in Polymerization : This compound is also utilized in regio- and stereoregular copolymerization of propene with carbon monoxide when modified by chelate diphosphine ligands, contributing to advancements in polymer science (Bronco & Consiglio, 1996).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Spirocyclopropane derivatives, including compounds structurally related to 2,2'-Diiodo-6,6'-dimethylbiphenyl, have been studied for their effectiveness in protecting mild steel in acidic environments, highlighting its potential in material science and industrial applications (Chafiq et al., 2020).

Future Directions

The future directions for 2,2’-Diiodo-6,6’-dimethylbiphenyl could involve further exploration of its properties and potential applications. Its high twisting power in nematic liquid crystals suggests potential uses in the field of liquid crystal displays . Additionally, its role as a reagent and building block in the synthesis of other compounds suggests potential applications in various chemical syntheses .

properties

IUPAC Name

1-iodo-2-(2-iodo-6-methylphenyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZXGBNQRZGWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C2=C(C=CC=C2I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384315
Record name 2,2'-DIIODO-6,6'-DIMETHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Diiodo-6,6'-dimethylbiphenyl

CAS RN

134453-96-6
Record name 2,2'-DIIODO-6,6'-DIMETHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Frejd, T Klingstedt - Acta Chem. Scand, 1989 - actachemscand.org
The chiral bisphosphine ligand 1 [2, 2’-dimethyl-6, 6’-bis (diphenylphosphino) biphenyl, BIPHEMP] has been prepared via optically active 2, 2'-dilithio-6, 6’-dimethyb biphenyl and used …
Number of citations: 51 actachemscand.org
X Li, JW Han, HNC Wong - Asian Journal of Organic Chemistry, 2016 - Wiley Online Library
A palladium‐catalyzed double Ullmann coupling reaction for the preparation of tetraphenylenes has been developed. With this protocol, twelve tetraphenylene derivatives were …
Number of citations: 19 onlinelibrary.wiley.com
K Mislow, MM Green, P Laur, JT Melillo… - Journal of the …, 1965 - ACS Publications
Evidence is presented which firmly establishes the abso-lute configuration of a number of sulfinate esters and sulfoxides. Previous speculations which bear on the problem of the …
Number of citations: 403 pubs.acs.org
ME Huttenloch, J Diebold, U Rief, HH Brintzinger… - …, 1992 - ACS Publications
Formation of diastereomers is precluded when biphenyl-bridged bis (cyclopentadienyls) and transition-metal halides combine to give chiral ansa-metallocenes. These …
Number of citations: 90 pubs.acs.org
DM Kushlan - 1987 - search.proquest.com
The solution structure of 2, 2'-dilithiobiphenyl in diethyl ether was determined using the isotopic substitution method and spin lattice relaxation times. Internuclear distances r Li-C (1) and …
Number of citations: 3 search.proquest.com
A Roe - Org. React, 1949 - library.sciencemadness.org
An excellent method for the introduction of fluorine into the aromatic nucleus, described by BaIz and Schiemann x in 1927, has been extensively developed since that time by Schiemann…
Number of citations: 48 library.sciencemadness.org
FM O'Connor - 1952 - search.proquest.com
A good method for the introduction of fluorine into the aromatic nucleus is the use of the Schiemann reaction. This method consists in the preparation of the dry diazonium fluoborate and …
Number of citations: 0 search.proquest.com

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